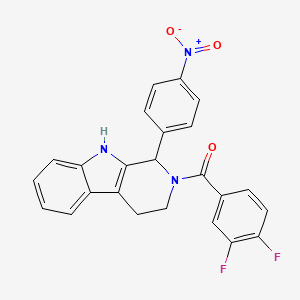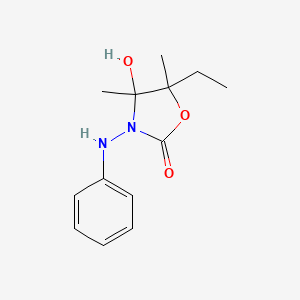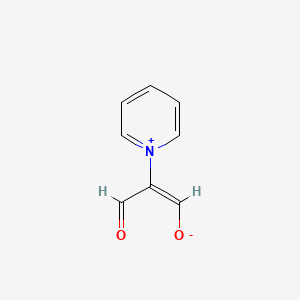![molecular formula C14H29ClO2S B4290860 1-[(2-chloroethyl)sulfonyl]dodecane](/img/structure/B4290860.png)
1-[(2-chloroethyl)sulfonyl]dodecane
Descripción general
Descripción
1-[(2-chloroethyl)sulfonyl]dodecane, also known as C12 sulfonate, is a synthetic compound that is widely used in scientific research applications. It is a sulfonated alkylating agent that is used to modify proteins and other biomolecules. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has a wide range of scientific research applications. It is commonly used as a crosslinking agent to modify proteins and other biomolecules. The compound reacts with amino groups in proteins to form stable covalent bonds, which can be used to create protein conjugates, protein-protein complexes, and protein-DNA complexes. 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has also been used as a fluorescent probe to study protein-protein interactions and protein folding. Additionally, it has been used as a surfactant in various applications such as emulsification and foam stabilization.
Mecanismo De Acción
The mechanism of action of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate involves the formation of a reactive intermediate, which can alkylate nucleophilic groups in biomolecules such as proteins and DNA. The compound is highly reactive and can modify multiple amino acid residues in a protein, leading to the formation of crosslinks and other modifications. The extent of modification depends on the concentration of the compound and the reaction conditions. The reactivity of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate makes it a useful tool for studying protein-protein interactions, protein-DNA interactions, and protein folding.
Biochemical and physiological effects:
1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has been shown to have various biochemical and physiological effects. It can induce protein aggregation and denaturation, which can lead to changes in protein function and stability. The compound has also been shown to inhibit enzymatic activity by modifying active site residues. In addition, 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate can induce DNA damage and cell death by alkylating DNA bases. These effects make 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate a useful tool for studying protein and DNA interactions, as well as for developing new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has several advantages for lab experiments. It is a highly reactive compound that can modify multiple amino acid residues in a protein, making it useful for studying protein-protein interactions and protein folding. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has some limitations. It can induce protein denaturation and aggregation, which can affect protein function and stability. In addition, the compound can also induce DNA damage and cell death, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate. One area of interest is the development of new protein conjugates and protein-protein complexes using 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate as a crosslinking agent. Another area of interest is the use of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate as a fluorescent probe to study protein-protein interactions and protein folding. Additionally, there is potential for the development of new therapeutic agents based on the reactivity of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate towards proteins and DNA. Finally, further research is needed to understand the limitations of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate and to develop new compounds with improved properties for scientific research applications.
Propiedades
IUPAC Name |
1-(2-chloroethylsulfonyl)dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-13-18(16,17)14-12-15/h2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGAQOEJOSESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[4-(dimethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4290800.png)
![(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine](/img/structure/B4290802.png)


![3-anilino-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4290822.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one](/img/structure/B4290826.png)
![2-(4-benzyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290829.png)
![4-{[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4290836.png)
![ethyl 4-(4-tert-butylphenyl)-3'-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4290841.png)


![6-nitro-1-[(4-nitrobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B4290874.png)
![3,7-dibromo-9a,9b-diethyl-2,8-bis(ethylthio)-4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-4H-thieno[2',3':6,7]indeno[5,4-b]thiophene](/img/structure/B4290880.png)